molecular formula C26H27ClN4O2 B11147261 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11147261
M. Wt: 463.0 g/mol
InChI Key: BOWVHHGIJBDGQL-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring an indole and quinazoline moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also notable for their pharmacological activities, making this compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and quinazoline intermediates. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and the use of metal catalysts . The quinazoline moiety is often prepared via cyclization reactions involving anthranilic acid derivatives . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other indole and quinazoline derivatives, such as:

Properties

Molecular Formula

C26H27ClN4O2

Molecular Weight

463.0 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H27ClN4O2/c27-20-9-10-24-22(13-20)19(14-29-24)11-12-28-25(32)18-7-5-17(6-8-18)15-31-16-30-23-4-2-1-3-21(23)26(31)33/h1-4,9-10,13-14,16-18,29H,5-8,11-12,15H2,(H,28,32)

InChI Key

BOWVHHGIJBDGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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